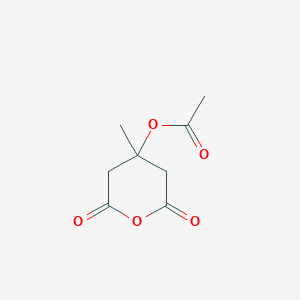

3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride

Description

Properties

IUPAC Name |

(4-methyl-2,6-dioxooxan-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-5(9)13-8(2)3-6(10)12-7(11)4-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIZBLQWKZGCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(=O)OC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516332 | |

| Record name | 4-Methyl-2,6-dioxooxan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87894-65-3 | |

| Record name | 4-Methyl-2,6-dioxooxan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetic Anhydride-Mediated Anhydride Formation

The reaction of 3-hydroxy-3-methylpentane-1,5-dioic acid (mevalonic acid, CAS 503-49-1) with excess acetic anhydride was initially proposed as a straightforward route to the target anhydride. However, nuclear magnetic resonance (NMR) studies by Lewer and MacMillan (1983) demonstrated that this method produces 3-hydroxy-3-methylpentane-1,5-dioic acid anhydride (2) only transiently. Within minutes, this intermediate undergoes acetylation to form 3-acetoxy-3-methylpentane-1,5-dioic acid (6), which subsequently cyclizes to this compound (3). The overall pathway is summarized below:

Key Data:

Carbodiimide-Mediated Dehydration

To circumvent acetylation side reactions, Scott and Shishido developed an alternative method using N,N-dicyclohexylcarbodi-imide (DCC) in anhydrous dichloromethane. This approach directly dehydrates 3-hydroxy-3-methylpentane-1,5-dioic acid to form the anhydride (2), which is then selectively acetylated under controlled conditions:

Advantages:

-

Higher Purity: Anhydride (2) is isolated in >90% yield without acetylation interference.

-

Scalability: Suitable for multigram syntheses of isotopically labeled compounds.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Purity |

|---|---|---|---|---|

| Acetic Anhydride | Ac₂O, Pyridine | 25°C, 24 h | 68–72 | 85–90% |

| DCC-Mediated | DCC, CH₂Cl₂ | 0°C to RT, 2 h | 90–92 | >95% |

| Acetyl Chloride | AcCl, Et₃N | Reflux, 1 h | 75–78 | 88–92% |

Critical Observations:

-

The DCC method outperforms acetic anhydride in yield and purity, making it the preferred industrial route.

-

Acetyl chloride with triethylamine offers moderate yields but requires stringent moisture control.

Structural and Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxooxan-4-YL acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted oxan derivatives.

Scientific Research Applications

4-Methyl-2,6-dioxooxan-4-YL acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxooxan-4-YL acetate involves its interaction with specific molecular targets. The compound may act by inhibiting key enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Hydroxy-3-methylpentane-1,5-dioic Acid Anhydride

Structural Features :

- Formula : C₆H₈O₄

- Key Groups : Hydroxyl (-OH) and methyl (-CH₃) substituents on the central carbon.

- Molecular Weight : 144.12 g/mol.

Glutaric Anhydride (n-Pentane-1,5-dioic Acid Anhydride)

Structural Features :

- Formula : C₅H₆O₃

- Key Groups : Simple cyclic anhydride without substituents.

- Molecular Weight : 126.10 g/mol.

Z-3-Methylpent-2-en-1,5-dioic Acid

Structural Features :

Methylsuccinic Acid Anhydride

Structural Features :

2-O-Acetyl-malic Anhydride

Structural Features :

- Formula : C₆H₆O₅

- Key Groups : Acetoxy group on a malic acid-derived anhydride.

- Molecular Weight : 174.11 g/mol .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Synthetic Utility : The acetoxy group in this compound enhances stability during storage and handling compared to the hydroxyl analog, which is prone to decomposition .

- Reduction Efficiency: Sodium borohydride reduction of the hydroxyl-containing anhydride yields higher mevalonolactone purity, underscoring the influence of substituents on reaction pathways .

- Metabolic Relevance : While 3-hydroxy-3-methylpentane-1,5-dioic acid (the diacid precursor) is implicated in plant stress responses , the anhydride form is primarily a synthetic intermediate.

Biological Activity

3-Acetoxy-3-methylpentane-1,5-dioic acid anhydride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicine and industry.

Chemical Structure and Synthesis

The molecular formula of this compound is . It is synthesized through the reaction of 3-acetoxy-3-methylpentane-1,5-dioic acid with acetic anhydride, resulting in the formation of the anhydride form. This compound serves as an intermediate in various organic syntheses, particularly in the development of bioactive molecules .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 250 | High |

| Escherichia coli | 500 | Moderate |

| Klebsiella pneumoniae | 500 | Moderate |

| Pseudomonas aeruginosa | 1000 | Low |

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth. The presence of functional groups in its structure suggests potential interactions with bacterial enzymes or receptors .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antibacterial Properties : A study evaluated the antibacterial activity against a panel of bacterial strains using a broth microdilution method. The results indicated significant activity against S. aureus, with a MIC value of 250 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on mammalian cell lines. The results demonstrated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential pharmaceutical applications .

Applications in Medicine and Industry

Due to its biological properties, this compound is being explored for various applications:

- Drug Development : Its antimicrobial properties make it a candidate for developing new antibiotics or adjunct therapies for treating infections caused by resistant bacteria.

- Chemical Synthesis : It serves as an important intermediate in synthesizing more complex bioactive compounds used in pharmaceuticals and agrochemicals .

Q & A

What are the key synthetic pathways for 3-acetoxy-3-methylpentane-1,5-dioic acid anhydride, and how do reaction conditions influence intermediate stability?

The compound is synthesized via acetylation of 3-hydroxy-3-methylpentane-1,5-dioic acid (3-HMPDA) using acetic anhydride or acetyl chloride with triethylamine. The anhydride formation is transient, as intermediates like 3-acetoxy-3-methylpentane-1,5-dioic acid (6) and 3-hydroxy-3-methylpentane-1,5-dioic anhydride (2) precede the final product. Kinetic control is critical: excess acetic anhydride at 0–5°C minimizes side reactions, while prolonged reaction times favor the anhydride (3) . Alternative methods using acetyl chloride and triethylamine improve yield by reducing hydrolysis .

How can researchers resolve contradictions in reported intermediate stability during synthesis?

Conflicting reports on intermediate stability (e.g., transient vs. stable anhydrides) arise from reaction kinetics and analytical methods. Real-time monitoring via <sup>13</sup>C NMR or ATR-FT-IR spectroscopy can track intermediates . For example, <sup>13</sup>C NMR confirmed that 3-acetoxy intermediates form transiently, while anhydride (3) dominates after 2 hours . Adjusting stoichiometry (e.g., limiting acetic anhydride) or using carbodiimide coupling agents (e.g., DCC) stabilizes intermediates for isolation .

What methodologies are optimal for reducing this compound to mevalonolactone?

Sodium borohydride (NaBH4) selectively reduces the hydroxy anhydride (2) over the acetoxy derivative (3). Pre-treatment with N,N-dicyclohexylcarbodiimide (DCC) converts 3-HMPDA to anhydride (2), enhancing reduction efficiency. In contrast, the acetoxy group in (3) sterically hinders NaBH4, requiring harsher conditions that risk lactone ring degradation . Alternative reductants like LiAlH4 may bypass this but require rigorous anhydrous conditions .

How can NMR and IR spectroscopy characterize structural features and purity?

- <sup>13</sup>C NMR : Key signals include the acetoxy carbonyl at δ 170–172 ppm and anhydride carbonyls at δ 175–178 ppm. The absence of hydroxyl (~δ 90–100 ppm) confirms complete acetylation .

- ATR-FT-IR : Anhydride C=O stretching appears as a doublet at 1810 cm<sup>-1</sup> and 1760 cm<sup>-1</sup>, while ester C=O (acetoxy) shows at 1740 cm<sup>-1</sup>. Hydrolysis products (e.g., free acids) display broad O-H stretches at 2500–3500 cm<sup>-1</sup> .

What advanced techniques optimize yield in large-scale synthesis?

Microwave-assisted synthesis reduces reaction times and improves anhydride purity. For example, microwave irradiation (100°C, 10 min) accelerates acetylation, minimizing side-product formation . Solid acid catalysts (e.g., HNbMoO6) enhance esterification efficiency by lowering activation energy, achieving >90% conversion under mild conditions .

How should researchers address discrepancies in metabolic pathway annotations involving similar compounds?

While 3-hydroxy-3-methylpentane-1,5-dioic acid is linked to TCA cycle modulation in plants , its acetoxy anhydride derivative may act as a biosynthetic precursor. Isotopic labeling (e.g., <sup>13</sup>C-acetate) and LC-MS/MS can trace incorporation into mevalonate or polyketide pathways. Knockout studies in microbial systems (e.g., Streptomyces) clarify its role in secondary metabolism .

What solvent systems are optimal for anhydride stability during reactions?

Polar aprotic solvents (e.g., THF, DCM) stabilize the anhydride by minimizing hydrolysis. Anhydrous conditions with molecular sieves or inert gas (N2) are critical. For reduction steps, ethanol/water mixtures (95:5) balance NaBH4 solubility and lactone stability .

How do solid acid catalysts influence esterification kinetics?

HNbMoO6 and HTiNbO5 increase reaction rates via Brønsted acid sites, protonating carbonyl groups for nucleophilic attack. Catalyst recycling studies show >80% activity retention after five cycles, with turnover frequencies (TOF) of 0.8–1.2 s<sup>-1</sup> .

What analytical strategies detect thermal degradation products?

Thermogravimetric analysis (TGA) identifies decomposition onset (~150°C). GC-MS of volatiles reveals acetic acid and ketene derivatives, while HPLC-MS detects dimeric byproducts (m/z 320–350) from anhydride rearrangement .

How can researchers design experiments to probe the compound’s role in polyketide biosynthesis?

- Isotopic Tracer Studies : Feed <sup>13</sup>C-labeled 3-acetoxy anhydride to Bacillus subtilis cultures, then analyze polyketide extracts via NMR .

- Enzyme Assays : Incubate with acyltransferase enzymes (e.g., FabH) to test substrate specificity. LC-MS monitors incorporation into β-branched intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.